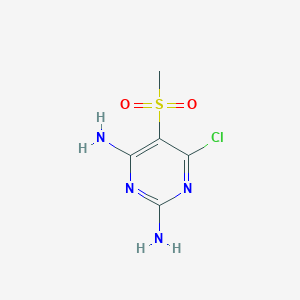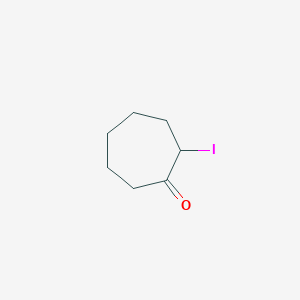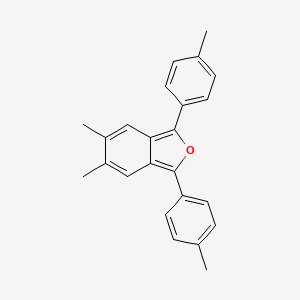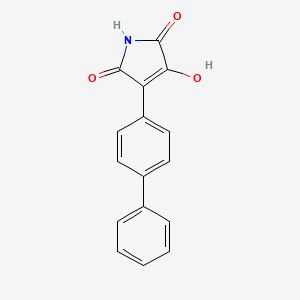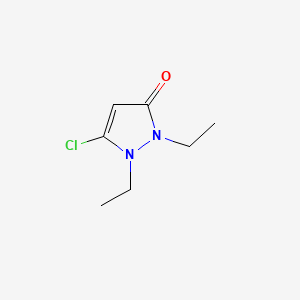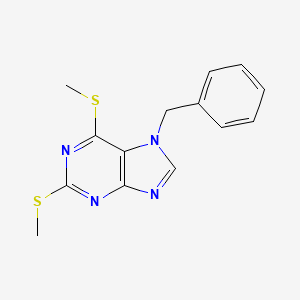
7-Benzyl-2,6-bis(methylsulfanyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-2,6-bis(methylsulfanyl)purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2,6-bis(methylsulfanyl)purine typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimercaptopurine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-2,6-bis(methylsulfanyl)purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-2,6-bis(methylsulfanyl)purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Benzyl-2,6-bis(methylsulfanyl)purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the benzyl and methylsulfanyl groups can enhance its binding affinity and specificity for certain targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimercaptopurine: Lacks the benzyl group but has similar sulfur-containing groups.
7-Benzyl-2,6-dimethylpurine: Similar structure but with methyl groups instead of methylsulfanyl groups.
Uniqueness
7-Benzyl-2,6-bis(methylsulfanyl)purine is unique due to the presence of both benzyl and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
92495-25-5 |
|---|---|
Molekularformel |
C14H14N4S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
7-benzyl-2,6-bis(methylsulfanyl)purine |
InChI |
InChI=1S/C14H14N4S2/c1-19-13-11-12(16-14(17-13)20-2)15-9-18(11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
IPYLUDIJBSHXIT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC2=C1N(C=N2)CC3=CC=CC=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
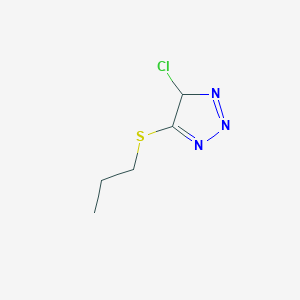
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
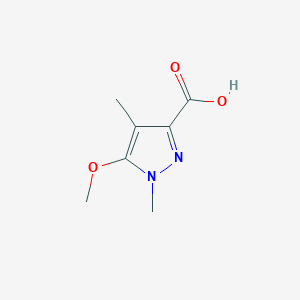
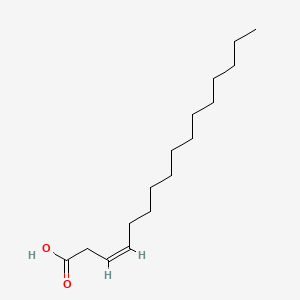
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
